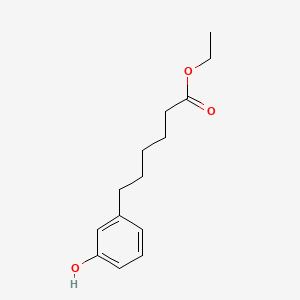
Ethyl6-(3-hydroxyphenyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(3-hydroxyphenyl)hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group attached to a hexanoic acid chain, which is further substituted with a hydroxyphenyl group. The molecular formula for ethyl 6-(3-hydroxyphenyl)hexanoate is C14H20O3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-hydroxyphenyl)hexanoate can be achieved through various methods. One common approach involves the esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(3-hydroxyphenyl)hexanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Ethyl 6-(3-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(3-hydroxyphenyl)hexanol.
Substitution: Formation of various substituted phenylhexanoates.
科学的研究の応用
Ethyl 6-(3-hydroxyphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
作用機序
The mechanism of action of ethyl 6-(3-hydroxyphenyl)hexanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes and receptors. Additionally, the ester group can undergo hydrolysis to release the active hydroxyphenylhexanoic acid, which can further interact with biological targets.
類似化合物との比較
Ethyl 6-(3-hydroxyphenyl)hexanoate can be compared with other similar compounds such as:
Ethyl 6-hydroxyhexanoate: Lacks the phenyl group, resulting in different chemical and biological properties.
Ethyl 3-hydroxybenzoate: Contains a benzoate ester instead of a hexanoate ester, leading to different reactivity and applications.
Ethyl 6-(4-hydroxyphenyl)hexanoate: Similar structure but with the hydroxy group in the para position, which can affect its chemical behavior and interactions.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl 6-(3-hydroxyphenyl)hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)10-5-3-4-7-12-8-6-9-13(15)11-12/h6,8-9,11,15H,2-5,7,10H2,1H3 |
InChIキー |
WJCTYLRQOXXRMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















